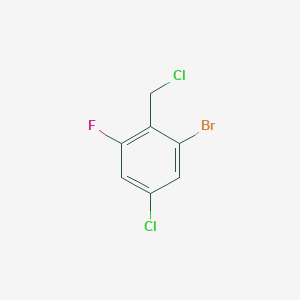
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, along with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative. For instance, starting with 3-fluorotoluene, a series of bromination and chlorination reactions can be performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the selective introduction of bromine, chlorine, and fluorine atoms onto the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a chloromethyl group allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-fluorobenzene
- 1,2-Dichlorobenzene
- 1,2-Dibromobenzene
Comparison
Compared to these similar compounds, 1-Bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group and the specific arrangement of halogen atoms. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C7H4BrCl2F |
|---|---|
Peso molecular |
257.91 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 |
Clave InChI |
RSKIHHIMXWKIRF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CCl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


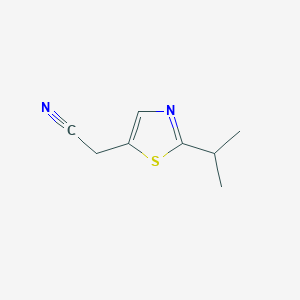
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
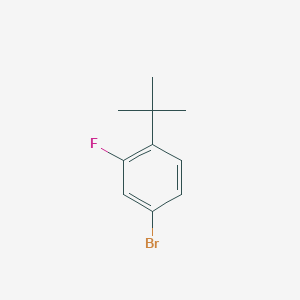
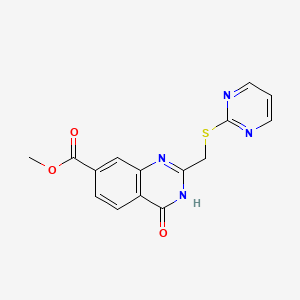
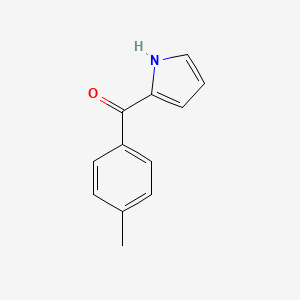
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
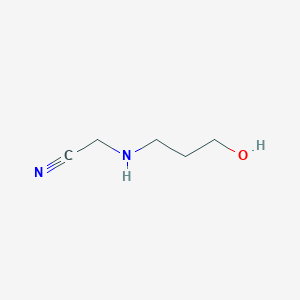
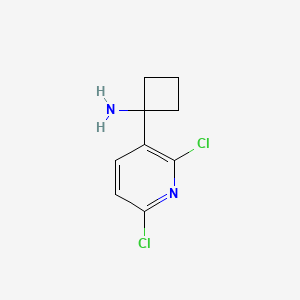
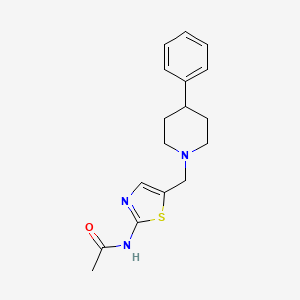
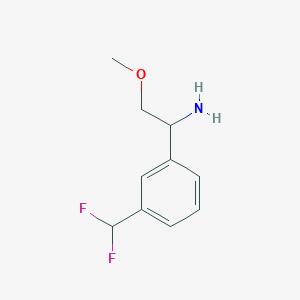
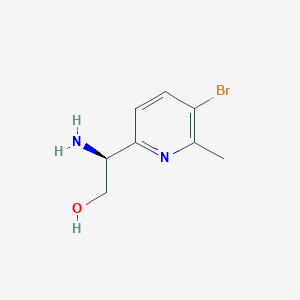
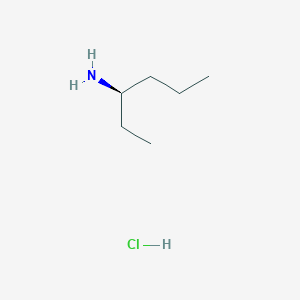
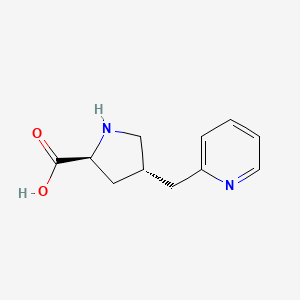
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
